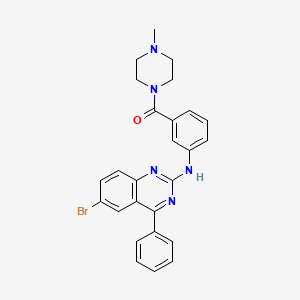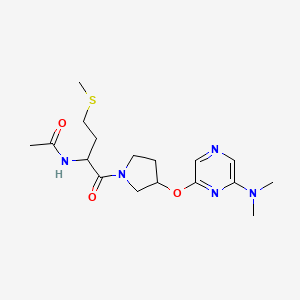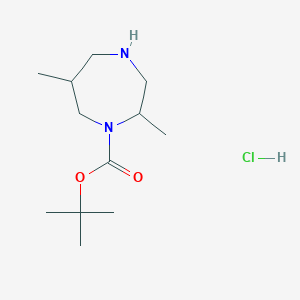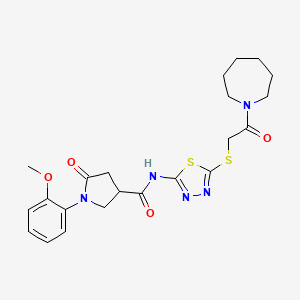
4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol” is a complex organic compound. Unfortunately, there is limited specific information available about this exact compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .Applications De Recherche Scientifique
Supramolecular Polymerization
Research on supramolecular polymerization highlights the importance of structural cooperativity, where polymerization becomes favorable only when a growing polymer reaches a critical length. This concept is crucial for understanding the polymerization process of specific monomers and can be related to the broader field of materials science, particularly in designing new polymers with desired physical properties (T. D. de Greef et al., 2009).
Synthesis and Characterization of Novel Compounds
Another study focused on the synthesis and characterization of novel Schiff base ligands and their metal complexes. These compounds showed promising DNA binding activity, suggesting their potential as drug candidates. This demonstrates the compound's relevance in medicinal chemistry, particularly in developing new therapeutic agents (Baris Kurt et al., 2020).
Enantioselective Synthesis
Research into enantioselective synthesis of cyclic beta-amino alcohol derivatives via Ir-catalyzed allylic amination and ring-closing metathesis shows the compound's importance in organic synthesis and drug development. This process allows for the creation of optically active compounds, which are crucial for the pharmaceutical industry (Jun Hee Lee et al., 2007).
Antimicrobial and Antifungal Activities
A study on the microwave-assisted synthesis of methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates demonstrated significant in vitro antimicrobial and antifungal activities. This underscores the compound's potential applications in developing new antimicrobial agents for medical use (Ajmal R. Bhat et al., 2015).
Antimalarial Activity
Investigations into the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds related to the structure of interest revealed excellent activity against resistant strains of parasites. This highlights the potential application of such compounds in the development of new antimalarial drugs (L. M. Werbel et al., 1986).
Mécanisme D'action
The mechanism of action of a compound typically refers to its biochemical interaction that results in a pharmacological response. While specific information on “4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol” is not available, aminosalicylic acid, a related compound, is known to inhibit folic acid synthesis and the synthesis of the cell wall component, mycobactin .
Safety and Hazards
The safety and hazards of a compound are typically determined through toxicological studies. While specific information on “4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol” is not available, related compounds such as 4-Aminophenol are known to be harmful if swallowed and suspected of causing genetic defects .
Orientations Futures
The future directions in the study of “4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, chemistry, and materials science could be explored .
Propriétés
IUPAC Name |
4-(4-aminophenyl)-2-methylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEBGIGOMGXQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate](/img/structure/B2826506.png)



![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one](/img/structure/B2826512.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2826514.png)

![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2826521.png)


![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2826525.png)